molecular formula C20H21ClN4O3 B11560620 (3E)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide

(3E)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide

Cat. No.: B11560620
M. Wt: 400.9 g/mol
InChI Key: LUBDBHRFMZJNJD-ZMOGYAJESA-N
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Description

(3E)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHYLPHENYL)BUTANAMIDE is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple functional groups such as amides and chlorinated aromatic rings. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl compound, followed by the formation of carbamoyl and formamido groups through reactions with appropriate reagents such as isocyanates and formamides. The final step involves the formation of the butanamide structure under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of catalysts and solvents to optimize yield and purity would be essential. Purification steps such as recrystallization or chromatography might be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the methyl groups or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl groups within the amide structures.

    Substitution: The chlorinated aromatic ring is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.

Medicine

Industry

In an industrial context, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which (3E)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHYLPHENYL)BUTANAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHYLPHENYL)BUTANAMIDE
  • **(3E)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHYLPHENYL)BUTANAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or biological activity.

Properties

Molecular Formula

C20H21ClN4O3

Molecular Weight

400.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C20H21ClN4O3/c1-12-7-9-15(10-8-12)22-18(26)11-13(2)24-25-20(28)19(27)23-17-6-4-5-16(21)14(17)3/h4-10H,11H2,1-3H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+

InChI Key

LUBDBHRFMZJNJD-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)/C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

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